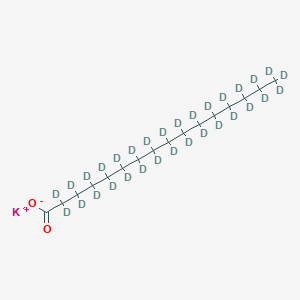

Potassium hexadecanoate-d31

Vue d'ensemble

Description

Potassium hexadecanoate-d31, also known as potassium palmitate-d31, is a deuterium-labeled fatty acid salt. It is a stable isotope-labeled compound where the hydrogen atoms in the hexadecanoate (palmitate) molecule are replaced with deuterium. This compound is primarily used in scientific research for tracing and quantification purposes due to its unique isotopic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium hexadecanoate-d31 is synthesized by deuterating hexadecanoic acid (palmitic acid) and then neutralizing it with potassium hydroxide. The deuteration process involves replacing the hydrogen atoms in the hexadecanoic acid with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and controlled reaction environments to ensure the complete and uniform incorporation of deuterium atoms into the hexadecanoic acid molecule. The final product is then purified and characterized to confirm its isotopic purity and chemical composition .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium hexadecanoate-d31 undergoes various chemical reactions typical of fatty acid salts, including:

Oxidation: It can be oxidized to form corresponding ketones or alcohols.

Reduction: It can be reduced to form alkanes or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the carboxylate group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions

Major Products

Oxidation: Produces ketones or alcohols.

Reduction: Produces alkanes or other reduced forms.

Substitution: Produces substituted fatty acid derivatives

Applications De Recherche Scientifique

Potassium hexadecanoate-d31 is widely used in various scientific research fields due to its isotopic labeling:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace fatty acid pathways and lipid metabolism.

Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.

Industry: Applied in the development of deuterated drugs and materials for enhanced stability and performance .

Mécanisme D'action

The mechanism of action of potassium hexadecanoate-d31 is primarily based on its role as a tracer molecule. The deuterium atoms in the compound allow for precise tracking and quantification using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. This enables researchers to study the behavior and fate of fatty acids in various biological and chemical systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium palmitate-1-13C: A carbon-13 labeled analog used for similar tracing purposes.

Potassium palmitate-16,16,16-d3: A partially deuterated analog with deuterium atoms at specific positions.

Potassium palmitate-1,2,3,4-13C4: A multi-carbon-13 labeled analog for detailed metabolic studies .

Uniqueness

Potassium hexadecanoate-d31 is unique due to its complete deuteration, providing a distinct mass shift that enhances its detection and quantification in complex mixtures. This makes it particularly valuable in studies requiring high sensitivity and specificity .

Activité Biologique

Potassium hexadecanoate-d31, also known as potassium palmitate-d31, is a deuterated form of palmitic acid, a saturated fatty acid. This compound has gained attention in biological research due to its unique isotopic labeling, which allows for precise tracking and analysis of fatty acid metabolism in various biological systems. This article delves into the biological activity of this compound, focusing on its metabolic pathways, cellular uptake mechanisms, and implications in health and disease.

Fatty Acid Oxidation

This compound plays a crucial role in fatty acid oxidation, a metabolic process essential for energy production. Research indicates that the compound is actively utilized by cells for β-oxidation, particularly in conditions that promote increased energy demands. For instance, studies have shown that asthmatic bronchial smooth muscle (BSM) cells exhibit enhanced fatty acid oxidation compared to non-asthmatic cells, with significant upregulation of carnitine palmitoyl transferase-2 (CPT2), a key enzyme facilitating the transport of fatty acids into mitochondria for oxidation .

Uptake Mechanisms

The uptake of this compound by cells has been extensively studied using dynamic imaging techniques. In prostate cancer cells (PC-3), the uptake of D31-PA (deuterated palmitic acid) was observed to peak at 180 minutes post-treatment under normoxic conditions, indicating a robust absorption mechanism that is influenced by environmental factors such as oxygen levels . The competitive uptake studies demonstrated that the presence of omega-3 fatty acids can inhibit the absorption of D31-PA, suggesting potential interactions between different fatty acids during cellular metabolism .

Case Study: Asthma and Fatty Acid Metabolism

A pivotal study investigated the role of fatty acids in asthmatic BSM cells. The findings revealed that these cells had an increased capacity for oxidative phosphorylation (OXPHOS) when supplied with palmitoyl-DL-carnitine as a substrate. This suggests that targeting fatty acid metabolism could be a novel therapeutic strategy for managing asthma by modulating mitochondrial bioenergetics .

Case Study: Cancer Cell Metabolism

In another study focusing on prostate cancer, researchers utilized this compound to assess its impact on cancer cell metabolism. The results indicated that D31-PA uptake was significantly higher in untreated PC-3 cells compared to those treated with omega-3 fatty acids, highlighting the potential of this compound as a tracer for studying lipid metabolism in cancer . Statistical analyses confirmed significant differences in uptake rates under various conditions, underscoring the compound's utility in metabolic research.

Table 1: Uptake Rates of this compound in Prostate Cancer Cells

| Time (min) | Uptake Rate (Relative Intensity) | Condition |

|---|---|---|

| 0 | 0 | Control |

| 45 | 0.35 | Normoxic |

| 90 | 0.65 | Normoxic |

| 180 | 1.00 | Normoxic |

| 1440 | 0.80 | Normoxic + DHA |

Note: Uptake rates are normalized to control conditions without treatment.

Table 2: Comparison of Fatty Acid Uptake in Asthmatic vs Non-Asthmatic Cells

| Cell Type | CPT2 Expression (Fold Change) | Fatty Acid Uptake (µM) |

|---|---|---|

| Asthmatic BSM | 3.063 | 15 |

| Non-Asthmatic BSM | 1 | 10 |

Data indicates significant differences in metabolic activity between cell types.

Propriétés

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOCIYICOGDBSG-HXKBIXQXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745731 | |

| Record name | Potassium (~2~H_31_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63074-47-5 | |

| Record name | Potassium (~2~H_31_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63074-47-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.